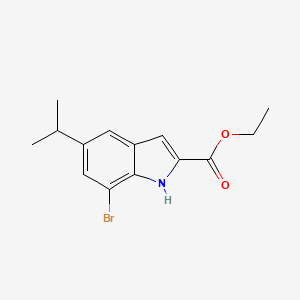

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate

Description

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a brominated indole derivative featuring an isopropyl substituent at position 5 and an ethyl ester group at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive natural products and pharmaceuticals. This compound’s molecular formula is inferred as C₁₄H₁₅BrNO₂, with a molecular weight of approximately 310.19 g/mol (calculated by adjusting substituents in analogous compounds from ). The bromine atom enhances electrophilic reactivity, while the isopropyl group contributes steric bulk and lipophilicity, influencing solubility and biological interactions.

Properties

IUPAC Name |

ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBQXPNXVCXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204674 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-20-9 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 7-Bromo-5-isopropylindole-2-carboxylic Acid

A common and reliable method to obtain the ethyl ester is the acid-catalyzed esterification of the corresponding carboxylic acid:

- Procedure:

Dissolve 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid in ethanol. Add concentrated sulfuric acid as a catalyst. Heat the mixture at approximately 80°C for 12 hours under reflux conditions. - Workup:

After cooling, neutralize the reaction mixture with aqueous sodium bicarbonate to pH 7. Extract the product with ethyl acetate, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester. - Yield: Typically high, around 90-95% based on related indole esterifications.

Synthesis of the Indole Core with 7-Bromo and 5-Isopropyl Substituents

The indole core bearing the 7-bromo and 5-isopropyl substituents can be synthesized via:

- Method A: Fischer Indole Synthesis Variant

Starting from 5-bromo-2-isopropylphenylhydrazine hydrochloride and ethyl pyruvate or ethyl glyoxylate, cyclization under acidic conditions (e.g., sulfuric acid or zinc chloride catalysis) in a high-boiling solvent such as ethylene glycol at 150-170°C for 2-4 hours yields the substituted indole-2-carboxylate ester. - Method B: Palladium-Catalyzed Cross-Coupling

Using ethyl 7-bromo-1H-indole-2-carboxylate as a substrate, the 5-position can be functionalized by palladium-catalyzed alkylation with isopropyl organometallic reagents or via directed ortho-metalation followed by alkylation. - Catalysts and Conditions:

Pd(OAc)2 with ligands such as XPhos in 1,4-dioxane at 110°C for 2-4 hours has been reported for similar indole functionalizations.

Alternative Synthetic Routes

- Hydrazone Cyclization Route:

Preparation of ethyl pyruvate-5-bromo-2-isopropylphenylhydrazone followed by cyclization in the presence of anhydrous zinc chloride under nitrogen atmosphere at 160°C for 2-4 hours yields the ethyl ester of the substituted indole. - Post-Cyclization Hydrolysis and Purification:

Hydrolysis under alkaline conditions (KOH in ethanol) at room temperature can be used to adjust ester groups if needed, followed by purification steps including activated carbon decolorization, acidification, crystallization, filtration, and drying to achieve high purity (above 98% by HPLC).

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 7-bromo-5-isopropylindole-2-carboxylic acid, EtOH, conc. H2SO4 | 80 | 12 | 90-95 | Acid-catalyzed Fischer esterification |

| Hydrazone formation | 5-bromo-2-isopropylphenylhydrazine HCl + ethyl pyruvate | Room temp | 1-2 | Quantitative | Precursor for cyclization |

| Cyclization | Hydrazone + ZnCl2, ethylene glycol, N2 atmosphere | 150-170 | 2-4 | 60-70 | Zinc chloride catalyzed indole formation |

| Pd-catalyzed alkylation | Pd(OAc)2, XPhos, isopropyl organometallic, 1,4-dioxane | 110 | 2-4 | 60-85 | For 5-position isopropyl introduction |

| Hydrolysis and purification | KOH in EtOH, room temp; activated carbon, acidification | Room temp | 1-3 | >98 purity | Post-synthesis purification |

Research Findings and Optimization Notes

- The use of anhydrous zinc chloride as a Lewis acid catalyst in ethylene glycol solvent under nitrogen atmosphere is critical for efficient cyclization to form the indole ring with high regioselectivity and yield.

- Acid-catalyzed esterification with sulfuric acid in ethanol is a classical and effective method to obtain the ethyl ester with minimal side reactions.

- Palladium-catalyzed cross-coupling reactions provide a versatile route to introduce the isopropyl group at the 5-position, allowing for structural diversification and optimization of biological activity.

- Purification steps involving activated carbon decolorization and crystallization from ethanol/n-hexane mixtures ensure high purity (>98%) and suitable physical properties (melting point ~130-131°C).

- The indole-2-carboxylate scaffold is a promising platform for drug development, and the halogen and alkyl substitutions enhance binding interactions in biological targets, as supported by integrase inhibitor studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different substituents at the 7th position.

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Hydrolysis: 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Drug Intermediates: This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer.

- Antiviral Research: Studies have indicated that indole derivatives, including this compound, exhibit antiviral properties against RNA and DNA viruses. For instance, derivatives have shown IC50 values in the low micromolar range against viruses such as Coxsackie B4.

Case Study:

A study explored the synthesis of indole derivatives as inhibitors of HIV-1 integrase, revealing that modifications at specific positions on the indole core significantly enhanced inhibitory effects .

Biological Research

Key Applications:

- Anti-inflammatory Properties: Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate has been investigated for its potential to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity: The compound's structural features are being evaluated for their ability to induce apoptosis in cancer cell lines. Techniques such as MTT assays are employed to assess cell viability.

Case Study:

Research into indole derivatives has demonstrated promising results in inhibiting cancer cell proliferation, with certain compounds showing significant effects on tumor cell viability.

Material Science

Key Applications:

- Organic Semiconductors: The unique electronic properties of this compound make it suitable for developing new materials, particularly organic semiconductors.

Analytical Chemistry

Key Applications:

- Standard Reference Material: This compound is utilized as a standard reference material in analytical methods such as High Performance Liquid Chromatography (HPLC) and mass spectrometry, aiding in calibration and validation processes .

Data Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis intermediates | Effective against neurological disorders |

| Biological Research | Anti-inflammatory and anticancer studies | Induces apoptosis in cancer cell lines |

| Material Science | Development of organic semiconductors | Unique electronic properties |

| Analytical Chemistry | Calibration standards for HPLC | Enhances accuracy in analytical measurements |

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

The table below highlights key differences between the target compound and related indole esters:

Key Observations:

- Substituent Effects: The isopropyl group at position 5 in the target compound increases steric hindrance and lipophilicity compared to the smaller, electronegative chlorine in the 5-chloro analog . This difference may influence membrane permeability in biological systems. The 3-hydroxypropyl substituent in introduces polarity, improving aqueous solubility, whereas the target compound’s isopropyl group favors lipid environments.

- Reactivity: Bromine at position 7 enhances electrophilic aromatic substitution (EAS) reactivity, common in indole chemistry for further derivatization .

Pharmacological and Industrial Relevance

- Drug Development: Brominated indoles are explored as kinase inhibitors or anti-cancer agents. The isopropyl group’s bulk may enhance target binding affinity compared to smaller substituents .

Safety and Handling :

- While specific data for the target compound is lacking, structurally related chlorinated indoles (e.g., ) require handling under ventilated conditions due to respiratory hazards.

Biological Activity

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a synthetic derivative of indole, a compound known for its diverse biological activities. The modification of the indole structure through bromination and the introduction of an isopropyl group significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The chemical structure of this compound can be represented as follows:

This structure includes:

- Indole core : A bicyclic structure that is crucial for many biological activities.

- Bromine substitution : Enhances reactivity and may contribute to specific interactions with biological targets.

- Isopropyl group : Modifies the lipophilicity and steric properties, potentially affecting binding affinity to receptors.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects. For instance, it can modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation.

- Receptor Binding : The indole ring can interact with neurotransmitter receptors such as serotonin receptors, potentially influencing mood and behavior. This interaction is crucial for developing antidepressant and anxiolytic medications.

- Antiviral Activity : Similar compounds have shown promise against viral infections by inhibiting viral replication processes. For example, derivatives of indole have been studied for their ability to inhibit HIV integrase, a key enzyme in the viral life cycle .

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Assays

| Assay Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX | 12.3 | |

| Receptor Binding | Serotonin Receptor | 15.6 | |

| Antiviral Activity | HIV Integrase | 3.11 |

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

- Antiviral Properties : A recent study indicated that derivatives similar to this compound effectively inhibited HIV integrase with IC50 values ranging from 3 to 10 µM, showcasing a promising avenue for antiviral drug development .

- Neuropharmacological Studies : Behavioral assays in animal models have suggested that compounds with similar structures exhibit anxiolytic effects, potentially mediated through serotonin receptor modulation.

Comparative Analysis with Related Compounds

This compound can be compared with other indole derivatives to understand its unique properties:

Table 2: Comparison of Indole Derivatives

| Compound | Structure Modification | IC50 (µM) | Notable Activity |

|---|---|---|---|

| Ethyl Indole-2-Carboxylate | No halogen or isopropyl | >20 | Baseline activity |

| Methyl 6-Amino Indole Derivative | Amino substitution | 8.68 | Anticancer properties |

| Ethyl 7-Bromo-5-Isopropyl Indole | Bromine & isopropyl | 12.3 | Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or functionalization of an indole scaffold. A representative approach involves:

Formylation/Functionalization : Reacting the indole precursor (e.g., 5-isopropyl-1H-indole-2-carboxylate) with brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromo group at the 7-position.

Esterification : Using ethyl chloroformate or DCC-mediated coupling to secure the ethyl ester group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Similar protocols are described for analogous indole derivatives, such as ethyl 5-methoxy-1H-indole-2-carboxylate, which employs anhydrous DMF and phosphorus oxychloride under heating (110°C for 2.5 h) followed by alkaline workup .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo and isopropyl groups).

- LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]⁺) and isotopic patterns (due to bromine). For example, LC/MS analysis under conditions like "SMD-FA10-long" can resolve retention times (~3.17 min) and fragmentation pathways .

- Elemental Analysis : To confirm purity and stoichiometry .

- X-ray Crystallography : For unambiguous structural determination, SHELXL refinement is widely used for small-molecule crystallography .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear NIOSH/EN 166-compliant safety glasses, nitrile gloves, and lab coats. Inspect gloves for integrity before use and discard contaminated gloves properly .

- Engineering Controls : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Segregate halogenated organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or LC/MS fragmentation) be resolved during structural elucidation?

- Methodological Answer :

- Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Validation : If crystals are obtainable, SHELXL refinement provides definitive bond lengths/angles, resolving ambiguities from spectral data. For poorly diffracting crystals, consider twinning corrections in SHELXL .

- Isotopic Labeling : For LC/MS, synthesize a deuterated analog to confirm fragmentation pathways.

Q. How can derivatives of this compound be designed and screened for biological activity (e.g., anticancer applications)?

- Methodological Answer :

- Derivatization : Modify substituents (e.g., replace bromo with acetyl or methoxy groups) using protocols similar to indolizine analogs .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Include positive controls (e.g., adriamycin) and dose-response curves (IC₅₀ calculations).

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett constants) with activity trends.

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : Bulky isopropyl and bromo groups may hinder packing. Optimize solvent systems (e.g., slow evaporation from DCM/hexane).

- Twinning : If crystals are twinned, use SHELXL’s TWIN/BASF commands during refinement .

- Low Diffraction Quality : Employ synchrotron radiation or cryocooling to enhance data resolution.

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalysis : Screen Pd or Cu catalysts for bromination efficiency.

- Solvent Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) to improve scalability.

- Stoichiometry : Use Design of Experiments (DoE) to balance reagent ratios (e.g., POCl₃ equivalents in formylation steps ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.